Uracil, 5-bromo-3-sec-butyl-6-(hydroxymethyl)-
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Overview
Description
5-Bromo-3-(sec-butyl)-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(sec-butyl)-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes:
Bromination: Starting with a pyrimidine-2,4-dione, a bromination reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(sec-butyl)-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), thiols, amines
Major Products Formed
Oxidation: 5-Bromo-3-(sec-butyl)-6-(carboxyl)pyrimidine-2,4(1H,3H)-dione
Reduction: 5-Bromo-3-(sec-butyl)-6-(methyl)pyrimidine-2,4(1H,3H)-dione
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used
Scientific Research Applications
5-Bromo-3-(sec-butyl)-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(sec-butyl)-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxymethyl group can influence its binding affinity and specificity towards these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4(1H,3H)-pyrimidinedione: Lacks the sec-butyl and hydroxymethyl groups, making it less complex.
3-(sec-Butyl)-2,4(1H,3H)-pyrimidinedione: Lacks the bromine and hydroxymethyl groups.
6-(Hydroxymethyl)-2,4(1H,3H)-pyrimidinedione: Lacks the bromine and sec-butyl groups.
Uniqueness
5-Bromo-3-(sec-butyl)-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of all three functional groups (bromine, sec-butyl, and hydroxymethyl) on the pyrimidine ring
Properties
CAS No. |
22663-43-0 |
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Molecular Formula |
C9H13BrN2O3 |
Molecular Weight |
277.11 g/mol |
IUPAC Name |
5-bromo-3-butan-2-yl-6-(hydroxymethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13BrN2O3/c1-3-5(2)12-8(14)7(10)6(4-13)11-9(12)15/h5,13H,3-4H2,1-2H3,(H,11,15) |
InChI Key |
RHFWNFBTUQYTLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=O)C(=C(NC1=O)CO)Br |
Origin of Product |
United States |
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